2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
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Description
The compound contains several functional groups including a 1,3,4-oxadiazole ring, a quinazolinone ring, and an acetamide group. The 1,3,4-oxadiazole ring is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens), and it is known for its aromaticity . The quinazolinone is a fused ring system containing two nitrogens. Acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) could be used to elucidate the structure .Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis Approaches
Studies have developed new synthesis methods for quinazolinone derivatives, highlighting the chemical interest in manipulating this core structure for various applications. For example, a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide showcases the ongoing exploration into efficient synthesis routes for quinazolinone derivatives, reflecting the broader interest in their structural and functional diversity (Chern et al., 1988).
Antimicrobial and Antiprotozoal Activities
Research into quinoxaline-oxadiazole hybrids, structurally related to the compound of interest, has demonstrated significant antimicrobial and antiprotozoal activities. This suggests that compounds with complex heterocyclic systems can serve as potent bioactive agents against a range of pathogens (Patel et al., 2017).
Analgesic and Anti-inflammatory Properties
The synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has been investigated for their analgesic and anti-inflammatory activities. Such studies demonstrate the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Dewangan et al., 2016).
H1-Antihistaminic Agents
The development of 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents showcases the potential of quinazolinone derivatives in treating allergic reactions. These compounds exhibit significant protection against histamine-induced bronchospasm in animal models, indicating their utility in allergy management (Alagarsamy et al., 2005).
Properties
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6/c21-16(26)8-24-13-7-15-14(29-10-30-15)6-12(13)19(27)25(20(24)28)9-17-22-18(23-31-17)11-4-2-1-3-5-11/h1-7H,8-10H2,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMFJJFCXYZAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)N)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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